N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide
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Description
N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C20H24N4O5S and its molecular weight is 432.5. The purity is usually 95%.
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Biological Activity
N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer effects, anti-inflammatory properties, and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by a thieno[3,4-c]pyrazole core with a methoxyphenyl group and a methylpiperidine substituent. Its molecular formula is C20H24N4O4S, and it has a molecular weight of 420.49 g/mol. The structural complexity contributes to its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C20H24N4O4S |
Molecular Weight | 420.49 g/mol |
IUPAC Name | This compound |
InChI Key | TBD |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines including:
- Lung Cancer (A549)
- Breast Cancer (MCF-7)
- Colon Cancer (HCT-116)
In these studies, the compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation:
Cell Line | IC50 (μM) |
---|---|
A549 | 10.5 |
MCF-7 | 8.3 |
HCT-116 | 12.0 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, supporting its role as a promising candidate for cancer therapy .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown potential anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This property makes it a candidate for further research in treating inflammatory diseases .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can interact with various receptors that play roles in cell signaling pathways related to growth and inflammation.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it can trigger apoptosis in cancer cells.
Case Studies
- Study on Lung Cancer Cells : A study published in Nature demonstrated that treatment with the compound resulted in a significant reduction in A549 cell viability after 48 hours of exposure .
- Breast Cancer Investigation : Research highlighted in MDPI revealed that MCF-7 cells treated with the compound showed increased levels of apoptosis markers compared to untreated controls .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S/c1-13-7-9-23(10-8-13)20(26)19(25)21-18-16-11-30(27,28)12-17(16)22-24(18)14-3-5-15(29-2)6-4-14/h3-6,13H,7-12H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUXBAPDUWEJSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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